molecular formula C14H19NO4 B3752345 ethyl 3-[(butoxycarbonyl)amino]benzoate

ethyl 3-[(butoxycarbonyl)amino]benzoate

Cat. No.: B3752345
M. Wt: 265.30 g/mol
InChI Key: VMYCVPWLRACKLU-UHFFFAOYSA-N
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Description

Ethyl 3-[(butoxycarbonyl)amino]benzoate is a benzoate ester derivative featuring a butoxycarbonyl (BOC)-protected amino group at the 3-position of the aromatic ring. The BOC group (tert-butoxycarbonyl) is widely used in organic synthesis as a protective moiety for amines, enhancing stability during reactions. Benzoate esters are commonly employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility and reactivity .

Properties

IUPAC Name

ethyl 3-(butoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-5-9-19-14(17)15-12-8-6-7-11(10-12)13(16)18-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYCVPWLRACKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC(=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(butoxycarbonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the mixture under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(butoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-[(butoxycarbonyl)amino]benzoic acid.

    Substitution: 3-aminobenzoic acid after deprotection.

    Oxidation: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 3-[(butoxycarbonyl)amino]benzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 3-[(butoxycarbonyl)amino]benzoate primarily involves its role as a protecting group in organic synthesis. The butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the butoxycarbonyl group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key distinguishing feature is the 3-(butoxycarbonylamino) substituent. Below is a comparative analysis with structurally related benzoate esters:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Molecular Formula Molecular Weight XLogP3* Key Features Reference
Ethyl 3-[(butoxycarbonyl)amino]benzoate 3-(BOC-amino) C₁₃H₁₇NO₄ 251.28 ~2.5 BOC group enhances stability; likely moderate lipophilicity. -
Ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate 3-(Bromoquinolinylacetamido) C₂₂H₂₁BrN₂O₅ 473.3 4.1 High lipophilicity (XLogP3=4.1); potential antimicrobial activity.
Methyl 3-(2-((tert-Boc)amino)ethyl)benzoate 3-(tert-Boc-aminoethyl) C₁₅H₂₁NO₄ 279.33 - tert-Boc group on ethyl side chain; used as a synthetic intermediate.
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate 3-(Dichlorophenoxyacetamido) C₁₇H₁₅Cl₂NO₄ 368.21 - Chlorine-rich; analog of herbicidal compounds.
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate 4-(Dimethylcarbamothioylamino) C₁₂H₁₆N₂O₂S 252.33 - Antitumor activity reported; sulfur-containing substituent.

*XLogP3 for the target compound estimated based on tert-Boc analogues .

Key Observations:
  • Lipophilicity: The bromoquinolinyl derivative (XLogP3=4.1) is significantly more lipophilic than the target compound (~2.5), likely due to its bulky brominated heterocycle .
  • Biological Activity : Marine-derived pyranyl benzoates (e.g., compounds 128–131 in ) show that substituents like dihydro-methyl-2H-pyran-2-yl enhance antibacterial activity, whereas BOC-protected amines may prioritize stability over bioactivity .
  • Synthetic Utility : The tert-Boc group in ’s compound demonstrates the role of carbamates in protecting amines during multi-step syntheses .
Key Observations:
  • Esterification : The target compound’s synthesis likely involves coupling a BOC-protected amine to ethyl benzoate via carbamate formation, analogous to methods in .
  • Yield Optimization : reports a 65.4% yield for L2 using bromoalkene substitution, suggesting similar efficiency for the target compound’s synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-[(butoxycarbonyl)amino]benzoate
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